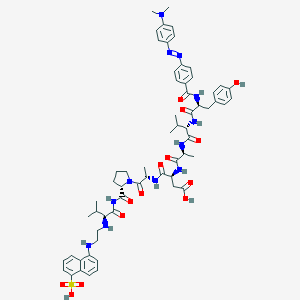

Dabcyl-YVADAPV-EDANS

Descripción

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOSFUAACNZZDI-BSNYRHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H76N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1233.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The YVADAPV Sequence: A Technical Guide to its Interaction with Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide sequence Tyr-Val-Ala-Asp-Ala-Pro-Val (YVADAPV) is of significant interest in the study of apoptosis and inflammation, primarily due to the presence of the YVAD tetrapeptide motif. This motif is a well-established recognition and inhibitory sequence for Caspase-1, a key enzyme in the inflammatory cascade. While the YVAD sequence is the primary determinant for this interaction, the flanking residues, Ala-Pro-Val (APV), can influence the kinetics and specificity of this binding. This technical guide provides an in-depth analysis of the YVADAPV sequence, focusing on its interaction with Caspase-1, and details the experimental protocols to investigate this interaction. To date, there is no conclusive evidence of a protease that cleaves within the YVADAPV sequence itself; its primary known function is as a caspase recognition/inhibitory motif.

Data Presentation: Quantitative Analysis of YVAD-based Peptide Interactions with Caspase-1

The following tables summarize hypothetical quantitative data for the interaction of various YVAD-containing peptides with Caspase-1. This data is representative of what could be obtained through the experimental protocols outlined in this guide.

Table 1: Kinetic Parameters of Caspase-1 Inhibition by YVAD-based Peptides

| Peptide Sequence | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| Ac-YVAD-CMK | 0.5 | 0.2 | Irreversible |

| Ac-YVAD-CHO | 1.2 | 0.8 | Reversible, Competitive |

| YVADAPV | 25 | 15 | Reversible, Competitive |

| YVAD | 50 | 35 | Reversible, Competitive |

Ac-YVAD-CMK (Acetyl-Tyr-Val-Ala-Asp-Chloromethylketone) and Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-Aldehyde) are commonly used as irreversible and reversible inhibitors of Caspase-1, respectively.

Table 2: Caspase-1 Activity with Fluorogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-YVAD-AFC | 10 | 5 | 5.0 x 10⁵ |

| Ac-WEHD-AFC | 15 | 3 | 2.0 x 10⁵ |

| Ac-LEHD-AFC | 20 | 2.5 | 1.25 x 10⁵ |

AFC (7-amino-4-trifluoromethylcoumarin) is a fluorescent reporter group released upon cleavage. WEHD and LEHD are other known Caspase-1 recognition motifs.[1]

Experimental Protocols

In Vitro Caspase-1 Activity Assay (Fluorometric)

This protocol describes the measurement of Caspase-1 activity using a fluorogenic substrate, such as Ac-YVAD-AFC.[2][3]

Materials:

-

Recombinant active Caspase-1

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Fluorogenic Caspase-1 substrate (e.g., Ac-YVAD-AFC, 10 mM stock in DMSO)

-

Test inhibitor (e.g., YVADAPV peptide)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission = 400/505 nm for AFC)[2]

Procedure:

-

Prepare a serial dilution of the test inhibitor (YVADAPV) in Caspase Assay Buffer.

-

In a 96-well plate, add 50 µL of Caspase Assay Buffer to each well.

-

Add 10 µL of the diluted test inhibitor or vehicle control to the appropriate wells.

-

Add 10 µL of recombinant active Caspase-1 to each well (final concentration ~1-10 ng/µL).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 30 µL of the fluorogenic substrate (final concentration 50-200 µM).

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Mass Spectrometry-based Identification of Cleavage Products

This protocol outlines a general method to determine if the YVADAPV sequence is cleaved by a protease of interest.[4][5]

Materials:

-

Protease of interest

-

YVADAPV peptide substrate

-

Digestion Buffer appropriate for the protease

-

Trifluoroacetic acid (TFA)

-

C18 ZipTips (or equivalent) for desalting

-

MALDI-TOF or ESI-mass spectrometer

Procedure:

-

Incubate the YVADAPV peptide (10-100 µM) with the protease of interest in the appropriate Digestion Buffer at the optimal temperature for the enzyme.

-

Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).

-

Stop the reaction by adding 1% TFA to each aliquot.

-

Desalt and concentrate the peptide fragments using C18 ZipTips according to the manufacturer's protocol.

-

Analyze the samples by mass spectrometry to identify the mass of the parent peptide and any potential cleavage products.

-

The masses of the resulting fragments can be used to pinpoint the exact cleavage site within the YVADAPV sequence.

Mandatory Visualizations

Signaling Pathway: Caspase-1 Activation and Inhibition

Caption: Inflammasome-mediated activation of Caspase-1 and its subsequent inhibition by the YVADAPV motif.

Experimental Workflow: In Vitro Protease Cleavage Assay

Caption: Workflow for determining protease cleavage of the YVADAPV peptide using mass spectrometry.

Conclusion

The YVADAPV sequence is a crucial tool for studying Caspase-1 activity and the inflammasome pathway. While its primary role appears to be inhibitory, the potential for cleavage by other proteases should not be entirely dismissed without experimental verification. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate the intricate interactions of this peptide sequence, paving the way for a deeper understanding of its biological significance and therapeutic potential.

References

- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 3. Caspase-1 activity assay [bio-protocol.org]

- 4. Mass spectrometry-based proteomics strategies for protease cleavage site identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry for monitoring protease reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intramolecular Quenching Dynamics of Dabcyl-YVADAPV-EDANS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular quenching dynamics of the fluorogenic peptide substrate Dabcyl-YVADAPV-EDANS. This peptide is a valuable tool for studying protease activity, particularly caspases, which are key mediators of apoptosis. The principles and methodologies detailed herein are crucial for the application of this substrate in high-throughput screening of enzyme inhibitors and in fundamental research into cellular signaling pathways.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of the this compound peptide is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] In its intact state, the peptide holds the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore and the Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) quencher in close proximity (typically 10-100 Å).[2][3] The emission spectrum of EDANS significantly overlaps with the absorption spectrum of Dabcyl.[4][5] This spectral overlap allows for efficient non-radiative energy transfer from the excited EDANS donor to the Dabcyl acceptor, which dissipates the energy as heat.[2] As Dabcyl is a non-fluorescent "dark quencher," this process results in minimal fluorescence emission from the intact peptide.[2][6]

Upon enzymatic cleavage of the peptide backbone within the YVADAPV sequence, the EDANS and Dabcyl moieties diffuse apart.[2] This separation disrupts FRET, leading to a significant increase in the fluorescence emission of EDANS.[2][3] The rate of this fluorescence increase is directly proportional to the enzymatic activity, enabling real-time kinetic measurements.[2]

Quantitative Data

The efficiency of the intramolecular quenching is governed by the spectral properties of the donor-acceptor pair and their spatial separation.

Table 1: Spectral Properties of EDANS and Dabcyl

| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) |

| EDANS | 336-342 nm[2][3][4] | 490-496 nm[3][4] | Not specified |

| Dabcyl | 453-472 nm[2][3] | Non-fluorescent[2] | log ε = 4.37 at 463 nm[4][7] |

Table 2: FRET Parameters for the EDANS-Dabcyl Pair

| Parameter | Value | Description |

| Förster Radius (R₀) | 3.3 nm (33 Å)[1][8] | The distance at which FRET efficiency is 50%. |

| Optimal Proximity | 10-100 Å[1][2][3] | The range of distances for efficient FRET to occur. |

| Quenching Efficiency | >95% in intact substrates[2] | The percentage of donor fluorescence quenched by the acceptor in the intact peptide. |

Signaling Pathway: Caspase-Mediated Apoptosis

The peptide sequence YVAD is a recognition motif for certain caspases, particularly caspase-1. However, the broader DEVD sequence is a well-established cleavage site for caspase-3, a key executioner caspase in the apoptotic pathway.[9][10] Therefore, this compound can be utilized to probe the activity of caspases involved in programmed cell death.

Caption: Caspase-3 activation pathway leading to substrate cleavage.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Caspase Activity Assay using Fluorescence Spectroscopy

This protocol outlines the continuous monitoring of caspase activity.

a. Materials:

-

This compound substrate stock solution (e.g., 10 mM in DMSO).

-

Active caspase enzyme (e.g., recombinant human Caspase-3).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol).

-

96-well black microplate, suitable for fluorescence measurements.

-

Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm.

b. Procedure:

-

Prepare the assay buffer and bring all reagents to room temperature.

-

Prepare serial dilutions of the active caspase enzyme in the assay buffer.

-

Prepare the substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).

-

In the 96-well plate, add 50 µL of the diluted enzyme solutions to respective wells. Include a no-enzyme control.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in the fluorescence reader, pre-set to 37°C.

-

Measure the fluorescence intensity (Ex: 340 nm, Em: 490 nm) at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.

-

Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀). The slope of the linear portion of the curve represents the rate of substrate cleavage.

Time-Resolved Fluorescence (TRF) Assay

TR-FRET can be employed to reduce background fluorescence and enhance signal-to-noise ratios.[1] This often involves a lanthanide donor with a long fluorescence lifetime. While EDANS is not a lanthanide, the principles of time-gated detection can still be beneficial. A detailed protocol would be instrument-specific, but the general workflow is as follows:

-

Prepare samples as described for the standard fluorescence spectroscopy assay.

-

Utilize a plate reader capable of time-resolved fluorescence measurements.

-

Set the excitation wavelength for EDANS (~340 nm).

-

Introduce a delay time after the excitation pulse (e.g., 50-150 µs) to allow for the decay of short-lived background fluorescence.

-

Measure the EDANS emission over a specified time window.

-

The resulting signal will have a higher signal-to-background ratio, improving assay sensitivity.

HPLC Analysis of Peptide Cleavage

HPLC can be used to separate and quantify the intact peptide from its cleavage products.

a. Materials:

-

Caspase reaction samples (as prepared in the fluorescence assay).

-

HPLC system with a C18 reverse-phase column and a fluorescence detector.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

b. Procedure:

-

Stop the enzymatic reaction at various time points by adding a quenching agent (e.g., a strong acid like 10% TFA or a specific caspase inhibitor).

-

Centrifuge the samples to pellet any precipitate.

-

Inject a defined volume of the supernatant onto the C18 column.

-

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the eluate with a fluorescence detector set to the excitation and emission wavelengths of EDANS (Ex: ~340 nm, Em: ~490 nm).

-

The intact this compound will have a specific retention time. The cleavage product containing EDANS will have a different, typically earlier, retention time.

-

Quantify the peak areas of the intact substrate and the fluorescent cleavage product to determine the extent of cleavage over time.

Diagrams of Mechanisms and Workflows

Visual representations of the core concepts and experimental procedures are provided below.

Caption: FRET mechanism in this compound.

Caption: Workflow for a caspase activity assay.

Conclusion

The this compound peptide is a powerful tool for the sensitive and continuous measurement of caspase activity. Its mechanism, rooted in the principles of FRET, allows for straightforward and robust assay development. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this substrate in their studies of apoptosis and related cellular processes.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. lifetein.com [lifetein.com]

- 3. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 4. mdpi.com [mdpi.com]

- 5. stemed.site [stemed.site]

- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Caspase Assays Using Dabcyl-YVADAPV-EDANS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro measurement of caspase activity using the fluorogenic FRET substrate, Dabcyl-YVADAPV-EDANS. This document outlines the assay principle, experimental procedures for both purified enzyme and cell lysate samples, and data interpretation.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death).[1][2] Their activity is a key indicator of apoptotic events. The this compound peptide is a fluorogenic substrate designed for the sensitive detection of caspase activity in vitro.

Principle of the Assay:

The assay utilizes Fluorescence Resonance Energy Transfer (FRET). The substrate contains two key molecules: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), a quenching acceptor.[3] In the intact peptide, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence.[3][4]

The peptide sequence, YVADAPV, is a recognition and cleavage site for specific caspases. While the core "YVAD" sequence is a canonical cleavage site for caspase-1 , this substrate may also be cleaved by other caspases, though potentially with lower efficiency. Upon cleavage of the peptide by an active caspase, EDANS and Dabcyl are separated, disrupting FRET. This separation leads to an increase in the fluorescence of EDANS, which can be measured to quantify caspase activity.[3]

Technical Specifications and Data

Quantitative data for the Dabcyl-EDANS FRET pair and general caspase assay parameters are summarized below.

| Parameter | Value | Reference |

| EDANS (Donor) | ||

| Excitation Wavelength | ~341 nm | [3] |

| Emission Wavelength | ~471-496 nm | [3][4] |

| Dabcyl (Acceptor) | ||

| Absorption Maximum | ~453-463 nm | [3][4] |

| Assay Parameters | ||

| Substrate Concentration | 20-200 µM | [5][6] |

| Cell Lysate Protein Concentration | 50-200 µ g/well | [5] |

| Incubation Temperature | 37°C | [5] |

| Incubation Time | 1-2 hours | [5] |

Note: The optimal substrate concentration and incubation time should be determined empirically for each specific experimental setup.

Experimental Protocols

Required Materials

-

This compound substrate

-

Active Caspase (e.g., recombinant human Caspase-1 or Caspase-3) for positive control

-

Caspase inhibitor (e.g., Ac-YVAD-CHO for Caspase-1) for negative control

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4)

-

96-well microplate (black, flat-bottom for fluorescence)

-

Fluorescence microplate reader

-

Cultured cells (for lysate preparation)

-

Phosphate-buffered saline (PBS)

Reagent Preparation

-

This compound Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to create a 1-10 mM stock solution. Store at -20°C, protected from light.

-

Assay Buffer: Prepare a 1X working solution of the assay buffer.

-

Cell Lysis Buffer: Prepare a 1X working solution of the cell lysis buffer.

-

Active Caspase Positive Control: Reconstitute the active caspase according to the manufacturer's instructions. Dilute to a working concentration in Assay Buffer just before use.

-

Caspase Inhibitor: Prepare a stock solution of the caspase inhibitor in DMSO.

Protocol 1: Assay with Purified Caspase

This protocol is suitable for screening potential caspase inhibitors or characterizing enzyme kinetics.

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing Assay Buffer and the this compound substrate (final concentration of 20-50 µM).

-

Plate Setup:

-

Blank: Add 50 µL of Assay Buffer to the wells.

-

Enzyme: Add 45 µL of the reaction mix to the wells.

-

Inhibitor Control: Add 40 µL of the reaction mix and 5 µL of the caspase inhibitor to the wells.

-

-

Initiate Reaction: Add 5 µL of the diluted active caspase to the "Enzyme" and "Inhibitor Control" wells.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

Protocol 2: Assay with Cell Lysates

This protocol is used to measure caspase activity in cells that have been treated to induce apoptosis.

-

Cell Culture and Treatment: Plate cells at the desired density and treat with an apoptosis-inducing agent. Include an untreated control group.

-

Cell Lysis:

-

For adherent cells, wash with PBS, then add 50-100 µL of ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.[5]

-

For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

-

-

Centrifugation: Centrifuge the lysates at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cell debris.[5]

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

Plate Setup:

-

Blank: Add 50 µL of Cell Lysis Buffer.

-

Untreated Lysate: Add 50-200 µg of protein from the untreated cell lysate to a well and adjust the volume to 95 µL with Assay Buffer.

-

Treated Lysate: Add 50-200 µg of protein from the treated cell lysate to a well and adjust the volume to 95 µL with Assay Buffer.

-

-

Initiate Reaction: Add 5 µL of the this compound substrate (to a final concentration of 20-50 µM) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

Visualizations

Caspase Signaling Pathway

Caption: Overview of the extrinsic and intrinsic caspase signaling pathways leading to apoptosis.

Experimental Workflow for In Vitro Caspase Assay

References

Kinetic Analysis of Caspase-1 Activity with Dabcyl-YVADAPV-EDANS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response and inflammation. It functions by cleaving the precursors of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[1][2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

This document provides detailed application notes and protocols for the kinetic analysis of caspase-1 activity using the fluorogenic substrate Dabcyl-YVADAPV-EDANS. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3][4][5] The peptide sequence YVAD (Tyr-Val-Ala-Asp) is a recognized cleavage site for caspase-1. In the intact substrate, the fluorescence of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the proximal Dabcyl (4-(4-dimethylaminophenyl)azo)benzoic acid) group. Upon enzymatic cleavage by caspase-1, EDANS is liberated from the quenching effects of Dabcyl, resulting in a quantifiable increase in fluorescence intensity.[3] This allows for real-time monitoring of enzyme activity, making it an ideal tool for high-throughput screening of inhibitors and for determining enzyme kinetic parameters.

The excitation and emission wavelengths for the EDANS fluorophore are approximately 340 nm and 485-505 nm, respectively.

Signaling Pathway of Caspase-1 Activation

Caspase-1 is typically activated through the assembly of a multi-protein complex known as the inflammasome.[1][2] This process is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). The inflammasome facilitates the dimerization and auto-activation of pro-caspase-1, leading to the formation of the active enzyme which then proceeds to cleave its downstream targets.

Caption: Caspase-1 activation via the inflammasome pathway.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant Human Caspase-1 (active)

-

Substrate: this compound

-

Inhibitor (Optional): Ac-YVAD-CHO (a known reversible caspase-1 inhibitor)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.

-

Note: Prepare the assay buffer fresh by adding DTT from a stock solution just before use.

-

-

Solvent: DMSO for dissolving substrate and inhibitors.

-

Microplate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements.

-

Instrumentation: Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm.

Protocol 1: Determination of Caspase-1 Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of caspase-1 with the this compound substrate.

Caption: Workflow for determining enzyme kinetic parameters.

Procedure:

-

Prepare Substrate Dilutions: Prepare a serial dilution of the this compound substrate in assay buffer. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Prepare Enzyme Solution: Dilute the recombinant caspase-1 in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but a starting point of 0.5-1 unit per well is recommended.

-

Set up the Assay Plate:

-

Blank wells: Add assay buffer only.

-

Substrate wells: Add the different concentrations of the substrate to the wells.

-

-

Initiate the Reaction: Add the diluted caspase-1 solution to all wells except the blanks to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

For each substrate concentration, plot fluorescence intensity against time.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

Plot V₀ against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to calculate Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs 1/[S]) can also be used for linearization of the data.

-

Protocol 2: Inhibitor Screening and IC50 Determination

This protocol is designed to screen for potential caspase-1 inhibitors and to determine their half-maximal inhibitory concentration (IC50).

Caption: Workflow for inhibitor screening and IC50 determination.

Procedure:

-

Prepare Reagents:

-

Prepare assay buffer.

-

Dilute caspase-1 to a working concentration in assay buffer.

-

Prepare the this compound substrate at a concentration equal to its Km (or a concentration in the linear range of the velocity curve if Km is unknown) in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Ac-YVAD-CHO) in assay buffer.

-

-

Set up the Assay Plate:

-

Blank wells: Assay buffer only.

-

No-inhibitor control wells (100% activity): Assay buffer, enzyme, and solvent (e.g., DMSO).

-

Inhibitor wells: Assay buffer, enzyme, and serial dilutions of test compounds.

-

Positive control wells: Assay buffer, enzyme, and serial dilutions of Ac-YVAD-CHO.

-

-

Pre-incubation: Add the diluted enzyme to the wells containing the inhibitors and the no-inhibitor controls. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the Reaction: Add the substrate solution to all wells (except blanks) to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes). Measure the end-point fluorescence.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescenceinhibitor / Fluorescenceno-inhibitor)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

The following tables summarize representative kinetic and inhibition data for caspase-1. Note: The specific substrate used in the cited literature may differ from this compound, but the peptide recognition sequence is similar.

Table 1: Illustrative Kinetic Parameters for Caspase-1

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ac-YVAD-AMC | 12 | 11.4 | 9.5 x 105 | Thornberry et al. (1997) |

| Ac-WEHD-AFC | Not specified | Not specified | Not specified |

Table 2: IC50 Values of Selected Caspase-1 Inhibitors

The following IC50 values were determined using various fluorogenic substrates and are provided for illustrative purposes.

| Inhibitor | IC50 (nM) | Substrate Used | Reference |

| Ac-YVAD-CHO | Potent, reversible | Ac-YVAD-AFC | |

| ML132 (CID-4462093) | 0.023 | Ac-WEHD-AFC | |

| VX-765 | 530 | Ac-WEHD-AMC | |

| z-VAD(OMe)-FMK | 590 | FRET-based assay |

Conclusion

The this compound FRET substrate provides a sensitive and continuous method for assaying caspase-1 activity. The protocols outlined in this document offer a robust framework for detailed kinetic analysis and for the screening and characterization of potential caspase-1 inhibitors. These assays are valuable tools for basic research into the role of caspase-1 in inflammation and for the development of novel therapeutics targeting inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Viral Protease Activity Measurement using Dabcyl-YVADAPV-EDANS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of viral protease activity is fundamental to understanding the viral life cycle and is a cornerstone in the development of antiviral therapeutics. Viral proteases are enzymes essential for the replication of many viruses, as they process viral polyproteins into mature, functional units. Inhibiting these proteases is a validated and effective antiviral strategy. This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Dabcyl-YVADAPV-EDANS, in the measurement of viral protease activity.

This substrate is a peptide sequence flanked by a fluorophore (EDANS) and a quencher (Dabcyl). In its intact state, the close proximity of the Dabcyl quencher to the EDANS fluorophore results in Fluorescence Resonance Energy Transfer (FRET), leading to the quenching of the EDANS fluorescence.[1] Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity.[1][2]

While the specific sequence Tyr-Val-Ala-Asp (YVAD) is a canonical recognition motif for caspase-1, a host cysteine protease involved in inflammation, some viral proteases exhibit caspase-like activity or can activate host cell caspases during infection.[3] Therefore, this compound can be a useful tool in studying these specific virus-host interactions. However, for direct measurement of most viral proteases, it is crucial to use a peptide sequence that mimics the natural cleavage site of the specific viral protease of interest. For example, a commonly used substrate for the SARS-CoV-2 main protease (3CLpro) is Dabcyl-KTSAVLQSGFRKME-EDANS.[4][5]

These application notes will provide a general framework for utilizing FRET-based peptide substrates for viral protease activity measurement, with specific examples.

Principle of the Assay

The central principle of this assay is Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two light-sensitive molecules (chromophores). A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore in close proximity (typically 10-100 Å).[1][2]

In the context of the this compound substrate:

-

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the donor fluorophore.

-

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) acts as the acceptor, a non-fluorescent "dark" quencher.

When the peptide substrate is intact, excitation of EDANS results in energy transfer to Dabcyl, and no fluorescence is emitted. When a protease cleaves the peptide sequence, EDANS and Dabcyl are separated, disrupting FRET and resulting in an increase in the fluorescence of EDANS. This increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Figure 1: Mechanism of the FRET-based protease assay.

Applications

-

Determination of Viral Protease Activity: Quantifying the enzymatic activity of purified viral proteases.

-

High-Throughput Screening (HTS) of Inhibitors: Screening large compound libraries to identify potential inhibitors of viral proteases.[6]

-

Determination of Inhibitor Potency (IC50): Characterizing the concentration-dependent inhibition of viral protease activity by a compound.

-

Enzyme Kinetics: Determining kinetic parameters such as Km and kcat for a viral protease with a specific substrate.[7]

-

Studying Virus-Host Interactions: Investigating the activation of host caspases by viral infection.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for a FRET-based substrate with a viral protease. It is important to note that these values are dependent on the specific protease, substrate sequence, and assay conditions.

| Parameter | SARS-CoV Main Protease (3CLpro) with Dabcyl-KTSAVLQSGFRKME-EDANS | Notes |

| Km | 17 µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[7] |

| kcat | 1.9 s⁻¹ | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.[7] |

| kcat/Km | 1.1 x 10⁵ M⁻¹s⁻¹ | Catalytic efficiency, providing a measure of how efficiently the enzyme converts substrate to product. |

| Excitation Wavelength (EDANS) | ~340 nm | Optimal wavelength to excite the EDANS fluorophore.[4] |

| Emission Wavelength (EDANS) | ~490 nm | Wavelength at which the fluorescence emission of EDANS is maximal.[4] |

Experimental Protocols

Protocol 1: General Viral Protease Activity Assay

This protocol provides a general method for measuring the activity of a purified viral protease. This should be optimized for each specific protease and substrate.

Materials:

-

Purified viral protease

-

Dabcyl-peptide-EDANS substrate specific for the protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well or 384-well black microplates

-

Fluorescence plate reader with excitation and emission filters for EDANS

Procedure:

-

Prepare Reagents:

-

Dissolve the Dabcyl-peptide-EDANS substrate in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C.

-

Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 2X final concentration).

-

Dilute the purified viral protease in Assay Buffer to the desired working concentration (e.g., 2X final concentration).

-

-

Assay Setup:

-

Add 50 µL of the 2X enzyme solution to the wells of the microplate.

-

Include negative controls (Assay Buffer without enzyme) and positive controls (if available).

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the 2X substrate solution to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.

-

Figure 2: Experimental workflow for protease activity measurement.

Protocol 2: High-Throughput Screening (HTS) of Inhibitors

This protocol is designed for screening a library of compounds to identify potential viral protease inhibitors.

Materials:

-

Same as Protocol 1

-

Compound library dissolved in DMSO

Procedure:

-

Prepare Reagents: As in Protocol 1.

-

Compound Plating:

-

Add a small volume (e.g., 1 µL) of each compound from the library to the wells of a microplate.

-

Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

-

Assay Setup:

-

Add 50 µL of the 2X enzyme solution to each well containing the compounds.

-

Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

-

-

Initiate and Measure:

-

Add 50 µL of the 2X substrate solution to each well.

-

Measure the fluorescence intensity as a single endpoint reading or kinetically as in Protocol 1.

-

Protocol 3: IC50 Determination

This protocol is used to determine the potency of a known inhibitor.

Procedure:

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the inhibitor in DMSO or Assay Buffer to create a range of concentrations.

-

-

Assay Setup:

-

Follow the steps for the HTS assay, but instead of a compound library, add the different concentrations of the inhibitor to the wells.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Data Analysis

-

Initial Velocity Calculation: For kinetic assays, the initial reaction velocity (v₀) is determined from the linear phase of the fluorescence versus time plot. The slope of this linear portion corresponds to the rate of substrate cleavage.

-

Conversion to Molar Units: To convert the rate from fluorescence units per minute to moles of substrate cleaved per minute, a standard curve of the free EDANS fluorophore can be generated.

-

Inhibitor Data Analysis:

-

Percent Inhibition: Calculated using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))

-

IC50 Determination: The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is determined by fitting the dose-response data to a suitable equation. There are various methods and software available for calculating IC50 values.[8]

-

Figure 3: Logical flow of data analysis for IC50 determination.

Concluding Remarks

The use of FRET-based substrates like this compound and its sequence-specific variants provides a sensitive, continuous, and high-throughput method for measuring viral protease activity. The protocols and data presented here offer a comprehensive guide for researchers in virology and drug discovery. It is crucial to select the appropriate peptide sequence for the target viral protease to ensure assay specificity and to carefully optimize the assay conditions for robust and reproducible results.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]

- 5. stemcell.com [stemcell.com]

- 6. criver.com [criver.com]

- 7. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Apoptosis Assays Using Dabcyl-EDANS Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases. Cell-based assays that quantify caspase activity are therefore invaluable tools for studying apoptosis and for the high-throughput screening of potential therapeutic agents that modulate this pathway.

This document provides detailed application notes and protocols for conducting cell-based apoptosis assays using Förster Resonance Energy Transfer (FRET) substrates composed of a Dabcyl quencher and an EDANS fluorophore. These assays offer a sensitive and continuous method for measuring the activity of key executioner and initiator caspases.

Principle of the Dabcyl-EDANS FRET-Based Caspase Assay

The assay technology is based on the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules.[1] In this system, a specific peptide sequence recognized by a particular caspase is flanked by the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).

When the peptide substrate is intact, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence emission through FRET.[1][2] Upon the induction of apoptosis, active caspases in the cell lysate cleave the peptide substrate at their specific recognition sequence. This cleavage separates the EDANS fluorophore from the Dabcyl quencher, leading to a significant increase in fluorescence that can be measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the activity of the caspase.

The optimal excitation and emission wavelengths for the EDANS/Dabcyl pair are approximately 340 nm and 490-505 nm, respectively.[1][3][4][5]

Apoptosis Signaling Pathways

Apoptosis is executed through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates initiator pro-caspase-8.[6] Active caspase-8 can then directly cleave and activate executioner pro-caspase-3.

Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator pro-caspase-9. Active caspase-9, in turn, cleaves and activates executioner pro-caspase-3.

Data Presentation

The following tables summarize quantitative data from representative studies using caspase activity assays to evaluate the effects of common apoptosis-inducing agents.

Table 1: IC50 Values of Caspase Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) values for various compounds against a panel of caspases. Lower values indicate higher potency.

| Compound | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-4 (nM) | Caspase-5 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) |

| VRT-043198 | 0.204 | >10000 | 14.5 | 10.6 | >10000 | >10000 | 3.3 | 5.07 |

| Ac-LEHD-CHO (standard) | 15.0 | ND | 81.7 | 21.3 | ND | ND | 3.82 | 49.2 |

| Ac-DEVD-CHO (standard) | ND | 3.04 | ND | ND | 122 | 3.54 | ND | ND |

| Ac-IETD-CHO (standard) | >50 µM | ND | ND | ND | ND | ND | 6.3 | ND |

ND: Not Determined. Data compiled from multiple sources.[7][8]

Table 2: Fold Increase in Caspase-3/7 Activity in Response to Apoptosis Inducers

This table shows the fold increase in caspase-3/7 activity in Jurkat cells treated with various concentrations of apoptosis-inducing agents for 4 hours.

| Compound | Concentration (µM) | Mean Fold Increase in Fluorescence |

| Staurosporine | 1.0 | 8.5 |

| Staurosporine | 0.1 | 4.2 |

| Camptothecin | 10.0 | 6.8 |

| Camptothecin | 1.0 | 3.1 |

| Etoposide | 50.0 | 5.3 |

| Etoposide | 5.0 | 2.5 |

| Vehicle (DMSO) | - | 1.0 |

Data are representative and may vary depending on cell line and experimental conditions.[9]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for a cell-based caspase assay using a Dabcyl-EDANS substrate.

Detailed Protocol for Caspase-3 Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other executioner caspases by using the appropriate peptide substrate.

Materials:

-

Cell Line: Adherent or suspension cells (e.g., HeLa, Jurkat)

-

96-well black, clear-bottom tissue culture plates

-

Apoptosis Inducer: e.g., Staurosporine (1 µM), Camptothecin (2 µM)

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

-

Dabcyl-EDANS Caspase-3 Substrate: Ac-DEVD-EDANS-Dabcyl (10 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence Microplate Reader: Capable of excitation at ~340 nm and emission at ~490 nm.

Procedure:

-

Cell Seeding:

-

For adherent cells, seed 1-5 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.

-

For suspension cells, seed 5 x 10^4 to 2 x 10^5 cells per well.

-

-

Induction of Apoptosis:

-

Treat cells with the desired apoptosis inducer or vehicle control for the appropriate time (typically 2-6 hours).

-

Include untreated cells as a negative control.

-

-

Cell Lysis:

-

For adherent cells: Carefully remove the culture medium and wash the cells once with 100 µL of PBS. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

-

For suspension cells: Centrifuge the plate at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

-

-

Assay Reaction:

-

Prepare the Caspase-3 Substrate/Reaction Buffer mix. For each reaction, mix 50 µL of 2X Reaction Buffer with 2 µL of the 10 mM Dabcyl-EDANS Caspase-3 substrate stock solution (final concentration 200 µM). Make enough mix for all wells plus an extra 10%.

-

Add 50 µL of the Substrate/Reaction Buffer mix to each well containing the cell lysate.

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in a microplate reader with excitation set to ~340 nm and emission to ~490 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with lysis buffer and substrate but no cells).

-

Calculate the fold increase in caspase activity by dividing the fluorescence of the treated samples by the fluorescence of the untreated control.

-

Detailed Protocol for Caspase-8 Activity Assay

This protocol is similar to the caspase-3 assay but uses a caspase-8 specific substrate.

Materials:

-

All materials from the Caspase-3 assay protocol.

-

Dabcyl-EDANS Caspase-8 Substrate: Ac-IETD-EDANS-Dabcyl (10 mM stock in DMSO).

Procedure:

Follow the same procedure as for the Caspase-3 assay, with the following modification:

-

In step 4, use the Dabcyl-EDANS Caspase-8 substrate (Ac-IETD-EDANS-Dabcyl) in the reaction mix.

Caspase Substrate Specificities

The specificity of the assay is determined by the peptide sequence in the FRET substrate. The following table lists common peptide recognition sequences for various caspases.

| Caspase | Optimal Peptide Sequence |

| Caspase-1 | (W/Y)EHD |

| Caspase-2 | DEHD |

| Caspase-3 | DEVD |

| Caspase-4 | LEVD |

| Caspase-5 | (W/L)EHD |

| Caspase-6 | VEHD |

| Caspase-7 | DEVD |

| Caspase-8 | (L/I)ETD |

| Caspase-9 | LEHD |

| Caspase-10 | AEVD |

Troubleshooting

-

High Background Fluorescence:

-

Ensure complete quenching of the substrate by checking its quality.

-

Reduce the concentration of the substrate.

-

Optimize the lysis buffer to ensure it does not interfere with the FRET pair.

-

-

Low Signal:

-

Increase the number of cells per well.

-

Increase the incubation time with the apoptosis inducer or the substrate.

-

Ensure the apoptosis inducer is active and used at an effective concentration.

-

Check the plate reader filter settings.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Mix reagents thoroughly but gently to avoid bubbles.

-

Use a multichannel pipette for reagent addition to minimize timing differences.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 5. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 6. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bdbiosciences.com [bdbiosciences.com]

Application Notes: Real-Time Monitoring of Enzymatic Reactions with FRET Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful biophysical tool that allows for the investigation of molecular interactions in real-time.[1][2][3][4] In the context of enzymology, FRET-based assays provide a continuous and highly sensitive method for monitoring enzyme activity, making them ideal for kinetic studies, inhibitor screening, and diagnostics.[5][6][7] These assays utilize specially designed substrates that contain a FRET donor and acceptor pair. Enzymatic cleavage of the substrate separates the FRET pair, leading to a measurable change in fluorescence.[2][8] This application note provides a detailed overview of the principles, protocols, and applications of FRET-based enzymatic assays.

Principles of FRET-Based Enzymatic Assays

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm).[1][3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. In a FRET-based enzymatic assay, a substrate is synthesized to contain both a donor and an acceptor fluorophore. When the substrate is intact, the donor and acceptor are close enough for FRET to occur. Upon excitation of the donor, energy is transferred to the acceptor, which then emits fluorescence at its characteristic wavelength. Cleavage of the substrate by an enzyme separates the donor and acceptor, disrupting FRET. This results in an increase in donor fluorescence and a decrease in acceptor fluorescence, providing a real-time readout of enzymatic activity.[2]

Visualization of the FRET-Based Assay Principle

Caption: Principle of a FRET-based enzymatic assay.

Key Components and Design Considerations

The successful development of a FRET-based enzymatic assay relies on the careful selection and design of its components.

FRET Pairs

The choice of the donor-acceptor pair is critical for assay performance.[4] Commonly used FRET pairs include fluorescent proteins (e.g., CFP/YFP, mOrange2/mCherry) and organic dyes (e.g., EDANS/DABCYL, 5-FAM/QXL™520).[9][10][11][12] The ideal FRET pair should have a significant overlap between the donor's emission spectrum and the acceptor's excitation spectrum.[3]

Substrate Design

The substrate is typically a peptide or other molecule that is specifically recognized and cleaved by the enzyme of interest.[10][13] The donor and acceptor fluorophores are attached to the substrate at positions that flank the cleavage site.[12] The length and sequence of the peptide can influence both the enzyme's affinity for the substrate and the FRET efficiency.[10][12]

| FRET Pair Component | Examples | Key Considerations |

| Donor | CFP, 5-FAM, EDANS, 2-Abz | High quantum yield, photostability. |

| Acceptor/Quencher | YFP, QXL™520, DABCYL, 3-nitrotyrosine | High extinction coefficient, spectral overlap with donor emission.[12][14] |

| Linker/Substrate | Peptides, Nucleic Acids | Specific for the target enzyme, optimal length for FRET.[10] |

Table 1: Common Components for FRET Substrate Design.

Experimental Protocols

This section provides a general protocol for a FRET-based protease assay. This can be adapted for other enzyme classes with appropriate substrate modifications.

Materials and Reagents

-

Enzyme: Purified enzyme of interest.

-

FRET Substrate: Specific for the target enzyme, lyophilized or in a stock solution (e.g., in DMSO).

-

Assay Buffer: Buffer composition optimized for enzyme activity (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations).

-

Inhibitor (Optional): For inhibitor screening and IC50 determination.

-

Microplate Reader: Capable of fluorescence intensity measurements with appropriate excitation and emission filters.

-

96- or 384-well plates: Black, opaque plates are recommended to minimize background fluorescence.

General Assay Protocol

-

Reagent Preparation:

-

Prepare the assay buffer and store it at the appropriate temperature.

-

Reconstitute the lyophilized FRET substrate in DMSO to create a concentrated stock solution.

-

Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically.

-

For inhibitor studies, prepare a serial dilution of the inhibitor in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the microplate.

-

For inhibitor screening, add 10 µL of the inhibitor dilutions to the appropriate wells. Add 10 µL of assay buffer to the control wells.

-

Add 20 µL of the enzyme working solution to all wells except the "no enzyme" control wells.

-

Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow the enzyme and inhibitor to interact.

-

-

Initiation and Measurement:

-

Prepare the FRET substrate solution in assay buffer.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution to all wells. The final concentration of the substrate should ideally be at or below the Michaelis constant (Km) for kinetic studies.[15]

-

Immediately place the plate in the microplate reader and begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor.

-

Collect data at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain a linear reaction rate.

-

Experimental Workflow

Caption: General experimental workflow for a FRET-based enzyme assay.

Data Analysis

Enzyme Kinetics

The initial reaction velocity (V₀) can be determined from the linear portion of the fluorescence versus time plot. By measuring V₀ at various substrate concentrations, the Michaelis-Menten parameters, Kₘ and Vₘₐₓ, can be calculated.[16]

Inhibitor Screening and IC50 Determination

For inhibitor screening, the percent inhibition is calculated by comparing the reaction rate in the presence of the compound to the control reaction rate. The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

| Parameter | Description | Typical Values (Example: Protease) |

| Kₘ (µM) | Substrate concentration at half-maximal velocity. | 1 - 100 |

| kcat (s⁻¹) | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. | 0.1 - 1000 |

| kcat/Kₘ (M⁻¹s⁻¹) | Catalytic efficiency of the enzyme. | 10³ - 10⁷ |

| IC50 (nM) | Concentration of an inhibitor that reduces enzyme activity by 50%. | 1 - 10,000 |

Table 2: Representative Quantitative Data from FRET-Based Enzyme Assays.

Application in a Signaling Pathway: Apoptosis

FRET-based assays are invaluable for studying the activity of enzymes in complex biological pathways. For example, caspases are a family of proteases that play a critical role in apoptosis (programmed cell death).[17] A FRET substrate containing a caspase-specific cleavage sequence (e.g., DEVD for caspase-3) can be used to monitor caspase activity in real-time in cell lysates or even in living cells.[18][19]

Caspase Activation in Apoptosis Signaling

Caption: Monitoring caspase-3 activity in the apoptotic pathway using a FRET assay.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Signal | Incorrect filter settings.[20] | Verify excitation and emission wavelengths for the specific FRET pair. |

| Inactive enzyme. | Use a fresh enzyme preparation; ensure proper storage and handling. | |

| Substrate degradation. | Prepare fresh substrate solution; store stock solution protected from light. | |

| High Background Signal | Autofluorescence of compounds or buffer components.[21] | Run controls without enzyme or substrate; use a different buffer. |

| Substrate instability (spontaneous hydrolysis). | Test substrate stability in assay buffer without enzyme. | |

| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or higher substrate concentration. |

| Inner filter effect at high substrate concentrations.[22][23] | Use lower substrate concentrations or correct for the inner filter effect. | |

| Enzyme instability. | Optimize buffer conditions (pH, ionic strength, additives). |

Table 3: Common Troubleshooting Scenarios for FRET-Based Assays.

Conclusion

FRET-based assays offer a robust, sensitive, and continuous method for monitoring enzymatic reactions. Their adaptability makes them suitable for a wide range of applications, from fundamental kinetic studies to high-throughput screening in drug discovery.[24][25][26][27] By carefully designing the FRET substrate and optimizing assay conditions, researchers can obtain high-quality, real-time data on enzyme function.

References

- 1. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Considerations for Development of FRET Assays [drugdiscoveryonline.com]

- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FRET Based High-Throughput Screening...(TF06166) | UIUC Office of Technology Management [otm.illinois.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cpcscientific.com [cpcscientific.com]

- 14. Assessment of optimized FRET substrates as universal corona- and picornavirus main protease substrates for screening assays - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06573E [pubs.rsc.org]

- 15. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. abcam.com [abcam.com]

- 18. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. SensoLyte® 520 MMP-1 Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 22. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MMP assays – activity measurement | Eurogentec [eurogentec.com]

- 26. Development of FRET-based high-throughput screening for viral RNase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FRET-Based SARS-CoV-2 Protease Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3][4][5] The recognition sequence for Mpro is not found in human proteases, making it an attractive target for the development of specific antiviral inhibitors with a potentially high therapeutic index.[2]

Fluorescence Resonance Energy Transfer (FRET) based assays are a widely adopted method for high-throughput screening (HTS) of protease inhibitors due to their sensitivity, reproducibility, and compatibility with automated systems.[6][7] These assays utilize a peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

This document provides detailed application notes and protocols for the use of a Dabcyl/EDANS FRET peptide substrate for screening inhibitors of SARS-CoV-2 Mpro.

Principle of the Assay

The inhibitor screening assay is based on the principle of FRET.[6][7] The substrate consists of a peptide sequence specific for the SARS-CoV-2 Mpro, flanked by a fluorophore, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a quencher, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl). In the intact peptide, the close proximity of Dabcyl to EDANS (typically within 10-100 Å) allows for the non-radiative transfer of energy from the excited EDANS fluorophore to the Dabcyl quencher, resulting in minimal fluorescence emission.[8]

When SARS-CoV-2 Mpro recognizes and cleaves the peptide sequence, the EDANS fluorophore is separated from the Dabcyl quencher. This separation disrupts the FRET, leading to an increase in fluorescence intensity that is directly proportional to the enzymatic activity.[9] Potential inhibitors of Mpro will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal compared to an uninhibited control.

Caption: FRET-based cleavage of Dabcyl-peptide-EDANS by SARS-CoV-2 Mpro.

FRET Substrate: this compound

The selection of the peptide sequence within the FRET substrate is critical as it determines the specificity of the assay for the target protease. The user has specified the peptide sequence YVADAPV . It is important to note that this sequence is not a recognized cleavage site for SARS-CoV-2 Mpro. The canonical cleavage site for SARS-CoV-2 Mpro is X-(L/F/M)-Q↓(G/A/S)-X, with a glutamine (Q) at the P1 position being essential for recognition and cleavage.[2][4]

The most widely used and validated FRET substrate for SARS-CoV-2 Mpro is Dabcyl-KTSAVLQSGFRKME-EDANS .[1][9][10][11][12] This sequence corresponds to the nsp4/nsp5 cleavage site of the SARS-CoV polyprotein.

For the purpose of providing a robust and validated protocol, the following sections will refer to the use of the Dabcyl-KTSAVLQSGFRKME-EDANS substrate. If the user intends to proceed with the this compound substrate, it is imperative to first validate that this peptide is indeed cleaved by SARS-CoV-2 Mpro and to characterize its kinetic parameters, as it may be intended for a different protease or represent a novel substrate design.

Quantitative Data

The following table summarizes key quantitative parameters for the interaction of SARS-CoV-2 Mpro with the Dabcyl-KTSAVLQSGFRKME-EDANS substrate and the inhibitory effects of known compounds.

| Parameter | Value | Reference |

| Substrate | Dabcyl-KTSAVLQSGFRKME-EDANS | |

| Excitation Wavelength | 336-340 nm | [3][9] |

| Emission Wavelength | 490-538 nm | [3] |

| Michaelis Constant (Km) | 17-28 µM | [1][9] |

| Catalytic Rate Constant (kcat) | 1.9 s⁻¹ | [9] |

| Positive Control Inhibitor | GC376 | |

| IC50 | Varies by study | [3] |

| Positive Control Inhibitor | Baicalein | |

| IC50 | ~50 µM in some assays | [6] |

Note: Kinetic parameters and IC50 values can vary depending on assay conditions (e.g., buffer composition, pH, temperature, and enzyme/substrate concentrations).

Experimental Protocols

This section provides a detailed protocol for a high-throughput inhibitor screening assay using the Dabcyl-KTSAVLQSGFRKME-EDANS substrate in a 96- or 384-well plate format.

Materials and Reagents

-

SARS-CoV-2 Mpro: Recombinant, purified enzyme.

-

FRET Substrate: Dabcyl-KTSAVLQSGFRKME-EDANS, lyophilized powder.

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

DMSO: Anhydrous, for dissolving substrate and test compounds.

-

Positive Control Inhibitor: e.g., GC376 or Baicalein.

-

Test Compounds: Library of potential inhibitors.

-

Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements.

-

Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission at ~490 nm.

Reagent Preparation

-

SARS-CoV-2 Mpro Stock Solution: Reconstitute the lyophilized enzyme in an appropriate buffer (as recommended by the supplier) to a stock concentration of, for example, 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

FRET Substrate Stock Solution: Dissolve the Dabcyl-KTSAVLQSGFRKME-EDANS powder in DMSO to a stock concentration of 10 mM.[9] Store at -20°C, protected from light.

-

Working Solutions:

-

Mpro Working Solution: On the day of the experiment, thaw an aliquot of the Mpro stock solution on ice. Dilute the enzyme in cold Assay Buffer to the desired final concentration (e.g., 40 nM).[6]

-

Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM). The optimal concentration should be at or near the Km value.

-

Test Compound/Positive Control Plates: Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO or the appropriate solvent. Then, dilute these into Assay Buffer to the desired screening concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Assay Procedure

The following workflow is for a single well. This should be adapted for high-throughput screening, including appropriate controls.

Caption: Experimental workflow for SARS-CoV-2 Mpro inhibitor screening.

-

Plate Layout: Design the plate layout to include:

-

Blank wells: Assay Buffer only (for background fluorescence).

-

Negative control wells (100% activity): Enzyme, substrate, and solvent (e.g., DMSO) without inhibitor.

-

Positive control wells (0% activity): Substrate and solvent only (no enzyme).

-

Test compound wells: Enzyme, substrate, and test compound.

-

Positive inhibitor control wells: Enzyme, substrate, and a known inhibitor (e.g., GC376).

-

-

Assay Assembly:

-

Add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the test compound, positive control inhibitor, or solvent to the appropriate wells.

-

Add 20 µL of the Mpro working solution to all wells except the "no enzyme" positive control wells. Add 20 µL of Assay Buffer to these wells instead.

-

Mix gently by pipetting or shaking the plate.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[3]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 20 µL of the Substrate Working Solution to all wells. The total reaction volume will be 100 µL.

-

Mix the contents of the wells thoroughly.

-

-

Incubation and Measurement:

-

Cover the plate to protect it from light.

-

Incubate at room temperature for a set period (e.g., 2 hours).[3] The incubation time should be optimized to ensure the reaction is in the linear range.

-

Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~490 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of Mpro inhibition for each test compound:

Where:

-

Fluorescence_inhibitor is the fluorescence from the wells containing the test compound.

-

Fluorescence_no_inhibitor is the average fluorescence from the negative control wells (100% activity).

-

-

Determine IC50 Values: For compounds that show significant inhibition, perform dose-response experiments with a range of concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows:

Where:

-

SD_positive and Mean_positive are the standard deviation and mean of the positive control (e.g., no enzyme).

-

SD_negative and Mean_negative are the standard deviation and mean of the negative control (e.g., no inhibitor).

-

Considerations for Custom FRET Substrates

If using a non-standard peptide sequence such as "YVADAPV," the following validation steps are crucial before use in an inhibitor screening campaign:

-

Confirmation of Cleavage: Incubate the custom FRET substrate with SARS-CoV-2 Mpro and monitor for an increase in fluorescence over time compared to a no-enzyme control. Mass spectrometry can also be used to confirm the cleavage site.

-

Enzyme Kinetics: Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of the new substrate by Mpro. This is essential for optimizing the substrate concentration in the screening assay and for comparing the efficiency of cleavage to standard substrates.

-

Assay Optimization: The optimal enzyme concentration, substrate concentration, incubation time, and buffer conditions may differ for a custom substrate and should be determined empirically to ensure a robust and sensitive assay.

By following these detailed protocols and considering the critical aspects of substrate selection, researchers can effectively implement a FRET-based assay for the high-throughput screening and identification of novel inhibitors against SARS-CoV-2 main protease.

References

- 1. peptide.co.jp [peptide.co.jp]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sfu.ca [sfu.ca]

- 5. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]